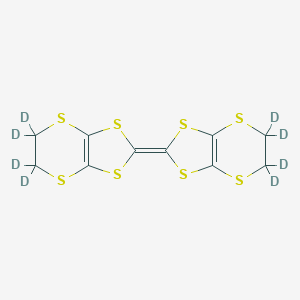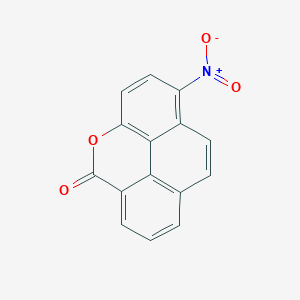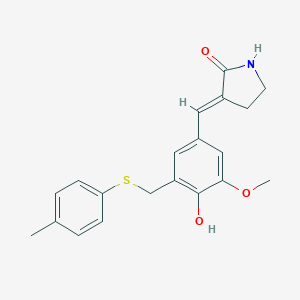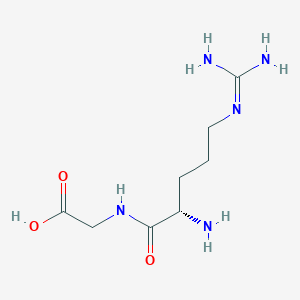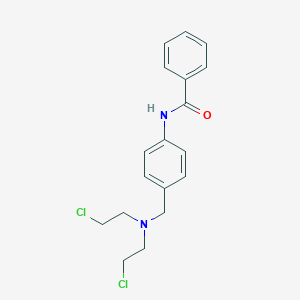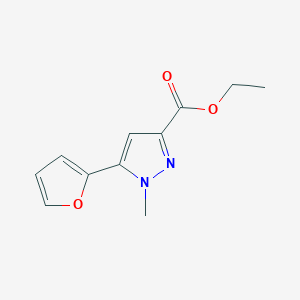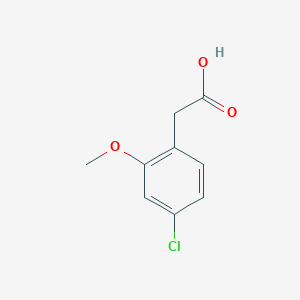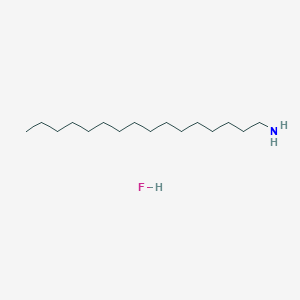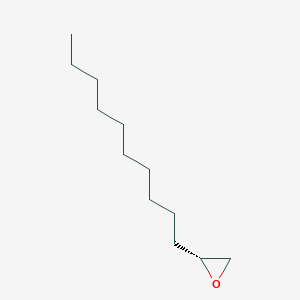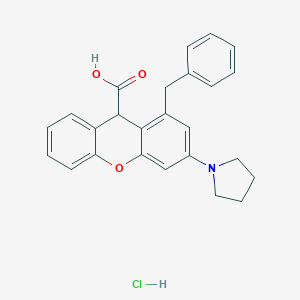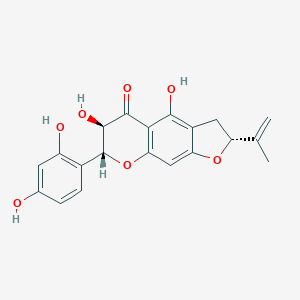
Shuterone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Shuterone A is a natural compound that belongs to the triterpenoid family. It is derived from the plant Pterocarpus indicus, which is commonly found in Southeast Asia. Shuterone A has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of Shuterone A is not fully understood, but it is believed to involve the modulation of various signaling pathways. Shuterone A has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. It has also been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cell growth.
Biochemische Und Physiologische Effekte
Shuterone A has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation. Shuterone A has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Shuterone A has been found to increase glucose uptake and inhibit lipid accumulation in adipocytes, which could potentially be useful in the treatment of obesity and type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Shuterone A in lab experiments is that it is a natural compound, which means that it is less likely to have toxic effects compared to synthetic compounds. Additionally, Shuterone A has been extensively studied, which means that there is a wealth of information available on its biological activities. One limitation of using Shuterone A in lab experiments is that it is difficult to obtain in large quantities, which can make it expensive to use.
Zukünftige Richtungen
There are several future directions for the study of Shuterone A. One direction is to further investigate its anti-cancer properties and to determine its potential as a cancer treatment. Another direction is to investigate its anti-viral properties and to determine its potential as a treatment for viral infections. Additionally, more studies are needed to fully understand the mechanism of action of Shuterone A and to identify its molecular targets.
Synthesemethoden
The synthesis of Shuterone A involves the extraction of the compound from the bark of Pterocarpus indicus. The bark is first dried and then ground into a fine powder. The powder is then extracted with a suitable solvent, such as methanol or ethanol, to obtain a crude extract. The crude extract is then purified using various chromatographic techniques, such as column chromatography, to isolate Shuterone A.
Wissenschaftliche Forschungsanwendungen
Shuterone A has been extensively studied for its various biological activities. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Shuterone A has also been found to have anti-cancer properties, and it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, Shuterone A has been found to have anti-viral properties, and it has been shown to inhibit the replication of the dengue virus.
Eigenschaften
CAS-Nummer |
105377-66-0 |
|---|---|
Produktname |
Shuterone A |
Molekularformel |
C20H18O7 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(2R,6R,7R)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H18O7/c1-8(2)13-6-11-14(26-13)7-15-16(17(11)23)18(24)19(25)20(27-15)10-4-3-9(21)5-12(10)22/h3-5,7,13,19-23,25H,1,6H2,2H3/t13-,19+,20-/m1/s1 |
InChI-Schlüssel |
YCKRFEBXJFABIS-CAYVGHNUSA-N |
Isomerische SMILES |
CC(=C)[C@H]1CC2=C(C3=C(C=C2O1)O[C@@H]([C@H](C3=O)O)C4=C(C=C(C=C4)O)O)O |
SMILES |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |
Kanonische SMILES |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |
Synonyme |
Shuterone A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



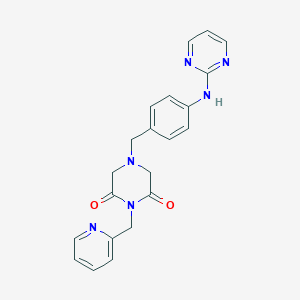
![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B11091.png)
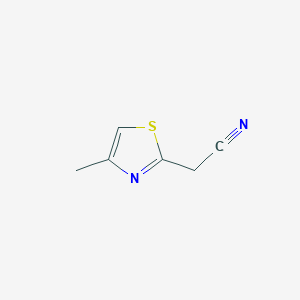
![[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate](/img/structure/B11095.png)
